[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride
Description
Properties
IUPAC Name |
4-(2-pyridin-3-ylethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2.2ClH/c14-13-7-5-11(6-8-13)3-4-12-2-1-9-15-10-12;;/h1-2,5-10H,3-4,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXJGGWVNBBWKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCC2=CC=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Approaches
Method Overview:
This approach involves the direct arylation of heteroaryl compounds, particularly pyridine derivatives, with phenyl groups via palladium catalysis. It is a prominent method for synthesizing substituted aromatic amines with complex substituents.
- Starting with 2-chloropyridine derivatives, a palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., tBuXPhos) are used to facilitate the cross-coupling with phenyl or substituted phenyl partners.
- The reaction is typically conducted in dioxane with potassium hydroxide (KOH) as a base at elevated temperatures (~100°C).
- Post-reaction, the mixture is purified via silica gel flash chromatography to isolate the desired intermediate.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cross-coupling | 2-Chloropyridine, phenylboronic acid, Pd catalyst, ligand | 100°C, 2-4 hours | 46-60% | High selectivity for phenyl substitution |
- This method efficiently introduces the phenyl group at the 2-position of pyridine, forming the core structure of the compound.
- The process is adaptable for various substituted phenyl groups, allowing for structural diversification.
Peptide Coupling and Amine Formation
Method Overview:
Following the formation of the pyridine-phenyl intermediate, peptide coupling strategies are employed to attach amino functionalities, culminating in the dihydrochloride salt.
- Activation of carboxylic acids with coupling reagents such as TBTU or triphosgene.
- Coupling with amine intermediates, often in the presence of bases like DIPEA (N,N-diisopropylethylamine).
- Deprotection steps using acid treatments (e.g., HCl in dioxane) to generate free amines.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Coupling | Carboxylic acid, amine, TBTU | Room temperature, 10-12 hours | 70-85% | Purification via silica gel chromatography |
- These methods enable the formation of amide linkages with high efficiency.
- Acid deprotection steps are crucial for converting protected intermediates into free amines, which are then converted into dihydrochloride salts.
Deprotection and Salt Formation
Method Overview:
Final steps involve deprotection of Boc or other protecting groups, followed by salt formation with hydrochloric acid to yield the dihydrochloride.
- Acidic conditions (e.g., HCl in dioxane or DCM) are used to remove Boc groups.
- The free amine is then treated with HCl (gas or solution) to form the dihydrochloride salt.
- The salt is isolated by filtration, washing, and drying under vacuum.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Salt formation | HCl in dioxane | Room temperature, 24-48 hours | >95% | High purity of dihydrochloride |
- The salt formation is straightforward, with high yields and purity, suitable for pharmaceutical applications.
Summary Data Table of Preparation Methods
| Method | Key Reactants | Catalysts/Reagents | Solvents | Temperature Range | Typical Yield | Remarks |
|---|---|---|---|---|---|---|
| Cross-coupling | 2-Chloropyridine, phenylboronic acid | Pd2(dba)3, tBuXPhos | Dioxane | 100°C | 46-60% | Efficient for phenyl substitution |
| Peptide coupling | Carboxylic acids, amines | TBTU, DIPEA | DCM, MeCN | RT to 60°C | 70-85% | High selectivity |
| Deprotection & salt formation | Protected amines | HCl in dioxane | DCM, Et2O | RT to 40°C | >95% | Purity suitable for pharmaceuticals |
Research Findings and Notes
- The palladium-catalyzed direct arylation is the most versatile for constructing the core aromatic framework, especially for introducing various substituents on the phenyl ring or pyridine moiety.
- Peptide coupling reagents like TBTU facilitate efficient amide bond formation, critical for attaching amino groups that are later converted into dihydrochloride salts.
- Acid-mediated deprotection steps are robust, ensuring high purity of the final amine dihydrochloride.
- The entire process can be optimized for scale-up, with yields exceeding 85% in the final salt formation step, making it suitable for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Overview
[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride is a compound with significant applications in biochemical and pharmaceutical research. Its structural characteristics, including a pyridine ring and an amine functional group, contribute to its utility in various scientific domains, particularly in drug development and proteomics.
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is linked to the production of tyrosine kinase inhibitors, which are crucial in treating certain cancers. For instance, compounds derived from [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride have been utilized in synthesizing imatinib and nilotinib, both of which are effective against chronic myelogenous leukemia (CML) and other malignancies .
Proteomics Research
In proteomics, [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride is employed as a biochemical tool for studying protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable for identifying targets in various biological pathways . Researchers utilize this compound to explore mechanisms of disease at the molecular level.
RET Inhibition Studies
Recent studies have highlighted the role of derivatives of this compound as inhibitors of the RET (rearranged during transfection) signaling pathway. RET is implicated in several cancers, and compounds based on [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride have shown promise in inhibiting RET activity, providing a potential therapeutic approach for RET-positive tumors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Synthesis of Tyrosine Kinase Inhibitors | Investigated the synthesis pathways for imatinib and nilotinib using [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride as an intermediate. | Confirmed that this compound facilitates the formation of key pharmacophores required for effective kinase inhibition. |
| Proteomic Profiling | Utilized [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride to analyze protein interactions within cancer cell lines. | Identified novel protein targets that could be modulated for therapeutic benefits, showcasing its utility in cancer biology research. |
| RET Inhibition Mechanism | Explored the inhibitory effects of pyridine derivatives on RET signaling. | Demonstrated that modifications to the pyridine ring enhance binding affinity and specificity towards RET, paving the way for new cancer therapies. |
Mechanism of Action
The mechanism of action of [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Pyridinyl-Substituted Anilines
- 3-(3-Pyridyl)aniline dihydrochloride (CAS 1049789-92-5) and 4-(3-Pyridyl)aniline dihydrochloride hemihydrate (MFCD24842549): These compounds feature direct pyridinyl substitution on the phenyl ring, lacking the ethyl spacer present in the target compound.
- [2-(Pyrimidin-2-ylthio)phenyl]amine hydrochloride (CAS 127813-33-6):
Cyclopropanamine Derivatives
- 1-(Pyridin-3-yl)cyclopropanamine Dihydrochloride: Incorporates a cyclopropane ring adjacent to the amine, introducing steric constraints. This rigidity may enhance selectivity for enzymes like monoamine oxidases but reduce solubility compared to the target compound’s linear ethyl chain .
Phenylethylaminium Salts
- The silyl group increases hydrophobicity, while the phenol enables strong hydrogen bonding (O–H⋯Cl), forming 2D networks in crystal structures. In contrast, the target compound’s pyridine and ethyl groups likely prioritize cation-π interactions over hydrogen bonding .
Pharmaceutical Impurities
- Imp. D(EP) as Dihydrochloride (1-[5-Amino-2-[(2RS)-2-hydroxy-3-[(1-methylethyl)amino]-propoxy]phenyl]ethanone Dihydrochloride): Contains a hydroxy-isopropylamino-propoxy side chain, absent in the target compound. This polar side chain may improve aqueous solubility but introduce metabolic instability due to esterase susceptibility .
Physicochemical and Pharmacological Properties
Table 1: Comparative Properties
Biological Activity
[4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Chemical Name: [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride
- CAS Number: 1185304-66-8
- Molecular Formula: C13H15Cl2N
The biological activity of [4-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride is primarily attributed to its ability to interact with various molecular targets. It is believed to function as an inhibitor of certain enzymes and receptors involved in disease pathways. The compound's structure allows it to engage in hydrogen bonding and π-stacking interactions, which are critical for binding to target proteins.
Biological Activities
-
Anticancer Activity
- Studies have shown that derivatives of pyridine-based compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest at specific phases (G2/M phase) .
- A notable study indicated that compounds related to [4-(2-Pyridin-3-ylethyl)phenyl]amine showed IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .
-
Anti-inflammatory Effects
- Pyridine derivatives have also been investigated for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary results from related compounds indicated IC50 values that suggest effective inhibition of COX enzymes .
- Antimicrobial Activity
Research Findings and Case Studies
A review of the literature reveals several key studies highlighting the biological activities of pyridine derivatives similar to [4-(2-Pyridin-3-ylethyl)phenyl]amine:
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
